Thiane-2,3,4,5-tetrol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

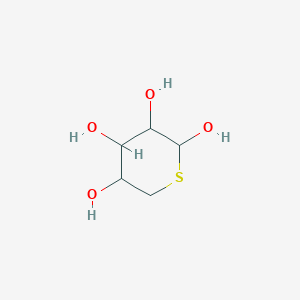

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

thiane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4S/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVJFKXOINHVGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(S1)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Thiane-2,3,4,5-tetrol" basic properties and structure

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a summary of the core physicochemical properties and structural information currently available for Thiane-2,3,4,5-tetrol. The information presented herein is based on publicly accessible chemical databases and supplier specifications.

Core Properties and Structure

This compound is a sulfur-containing heterocyclic compound. The available data primarily corresponds to the stereoisomer (3S,4R,5S)-Thiane-2,3,4,5-tetrol.

Physicochemical Data

The fundamental properties of (3S,4R,5S)-Thiane-2,3,4,5-tetrol are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₁₀O₄S |

| Molecular Weight | 166.2 g/mol |

| CAS Number | 2089580-30-1 |

| Purity | Min. 95% (as specified by suppliers) |

| Stereochemistry | (3S,4R,5S) |

Chemical Structure

The two-dimensional chemical structure of (3S,4R,5S)-Thiane-2,3,4,5-tetrol illustrates the arrangement of its atoms and stereochemistry.

Caption: 2D structure of (3S,4R,5S)-Thiane-2,3,4,5-tetrol.

Experimental Protocols

A comprehensive search of publicly available scientific literature and chemical databases did not yield detailed experimental protocols for the synthesis, purification, or analysis of this compound. While commercial suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS for product verification, the specific methodologies used to acquire this data are not disclosed.

Biological Activity and Signaling Pathways

There is currently no information available in the public domain regarding the biological activity of this compound. Consequently, no associated signaling pathways have been described or elucidated. The compound is marketed by some vendors as a "versatile small molecule scaffold," suggesting its potential use in the synthesis of more complex molecules rather than as a biologically active agent itself.

Due to the absence of experimental workflows or known biological pathways for this compound, no corresponding diagrams can be provided.

Spectroscopic Characterization of Thiane-2,3,4,5-tetrol: A Technical Guide

Introduction

Thiane-2,3,4,5-tetrol is a polyhydroxylated sulfur-containing heterocyclic compound. As a molecule with multiple stereocenters and functional groups, its structural elucidation relies heavily on modern spectroscopic techniques. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The information presented herein is intended to serve as a reference for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and characterization of this and related molecules.

Due to the limited availability of published experimental data for this compound, this guide presents a predicted spectroscopic profile based on established principles and data from analogous hydroxylated organic compounds. The following data is based on the predicted spectra for the (2R,3S,4R,5S) stereoisomer of this compound.

Predicted Spectroscopic Data

The predicted quantitative spectroscopic data for (2R,3S,4R,5S)-Thiane-2,3,4,5-tetrol is summarized in the following tables.

Table 1: Predicted ¹H NMR Data (500 MHz, D₂O)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 4.20 | d | J = 3.5 Hz |

| H-3 | 3.85 | dd | J = 3.5, 8.0 Hz |

| H-4 | 3.70 | t | J = 8.0 Hz |

| H-5 | 3.95 | dd | J = 8.0, 4.5 Hz |

| H-6a | 3.10 | dd | J = 14.0, 4.5 Hz |

| H-6b | 2.90 | d | J = 14.0 Hz |

| OH | 4.5-5.5 | br s | - |

Table 2: Predicted ¹³C NMR Data (125 MHz, D₂O)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 75.0 |

| C-3 | 72.5 |

| C-4 | 71.0 |

| C-5 | 74.0 |

| C-6 | 35.0 |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H Stretch (Hydrogen-bonded) |

| 2950-2850 | Medium | C-H Stretch |

| 1100-1000 | Strong | C-O Stretch |

| 750-650 | Medium | C-S Stretch |

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Predicted Identity |

| 167.0327 | [M+H]⁺ |

| 189.0146 | [M+Na]⁺ |

| 149.0221 | [M+H-H₂O]⁺ |

| 131.0116 | [M+H-2H₂O]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of deuterium oxide (D₂O).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a cryoprobe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to 16 ppm, centered at 6 ppm.

-

Use a 30-degree pulse width with a relaxation delay of 2 seconds.

-

Acquire 16 scans.

-

Apply a line broadening of 0.3 Hz during processing.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to 200 ppm, centered at 100 ppm.

-

Use a 30-degree pulse width with a relaxation delay of 2 seconds.

-

Acquire 1024 scans.

-

Apply a line broadening of 1.0 Hz during processing.

-

-

2D NMR (COSY, HSQC): Acquire standard 2D correlation spectra to aid in the assignment of proton and carbon signals.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a thin film of the sample on a diamond attenuated total reflectance (ATR) crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Perform 32 scans at a resolution of 4 cm⁻¹.

-

Collect a background spectrum of the clean ATR crystal prior to sample analysis.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

-

Instrumentation: Employ a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution at a flow rate of 5 µL/min.

-

Acquire spectra in positive ion mode over a mass range of m/z 50-500.

-

Set the capillary voltage to 3.5 kV and the cone voltage to 30 V.

-

Use nitrogen as the nebulizing and desolvation gas.

-

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the structure of this compound and its predicted spectroscopic data.

Caption: General experimental workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship between molecular structure and spectroscopic data.

Commercial Availability and Scientific Profile of Thiane-2,3,4,5-tetrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiane-2,3,4,5-tetrol, a polyhydroxylated thiane, represents a class of sulfur-containing heterocyclic compounds with potential applications in drug discovery and chemical biology. As analogs of carbohydrates, these "thio-sugars" are of interest for their unique physicochemical properties and potential to interact with biological targets.[1][2][3] This technical guide provides a comprehensive overview of the commercial availability of a specific stereoisomer, (3S,4R,5S)-Thiane-2,3,4,5-tetrol, and outlines relevant experimental contexts for its evaluation.

Commercial Suppliers and Quantitative Data

(3S,4R,5S)-Thiane-2,3,4,5-tetrol (CAS No: 2089580-30-1) is commercially available from a select number of chemical suppliers specializing in research chemicals and building blocks. The compound is primarily intended for laboratory research purposes. Below is a summary of key quantitative data from identified suppliers.

| Supplier | Brand | Product Number | Purity | Available Quantities |

| CymitQuimica | Biosynth | 3D-PID58030 | Min. 95% | 50mg, 500mg |

| Aaronchem | - | AR01DWV0 | 95% | 50mg, 100mg |

| BLD Pharm | - | BD128283 | - | - |

Note: Pricing and availability are subject to change. Please consult the suppliers' websites for the most current information.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅H₁₀O₄S |

| Molecular Weight | 166.20 g/mol |

| CAS Number | 2089580-30-1 |

Synthesis and Functionalization

Potential Biological Significance and Applications

Thio-sugars, the class of compounds to which this compound belongs, are recognized for their potential as enzyme inhibitors.[1] The substitution of the endocyclic oxygen of a sugar with a sulfur atom can lead to increased stability against enzymatic degradation.[4] This makes them attractive candidates for the development of novel therapeutics. The biological relevance of sulfur-containing carbohydrates is an area of growing interest in medicinal chemistry.[1]

Given the structural similarity of thiane derivatives to various bioactive molecules, this compound could serve as a scaffold or starting material in drug discovery campaigns targeting a range of diseases.

Experimental Protocols

In the absence of specific published experimental data for this compound, this section provides detailed methodologies for key experiments that are relevant for the biological evaluation of such a compound.

Protocol 1: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8]

Materials:

-

Cells of interest (e.g., cancer cell line)

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in a complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the test compound. Include vehicle-only controls.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific protein kinase. Kinase assays are fundamental in drug discovery, particularly in oncology.[9][10]

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (e.g., a peptide or protein)

-

This compound

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or HTRF™ KinEASE™ kit)

-

384-well plates

-

Plate reader (luminometer or HTRF-compatible reader)

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a 384-well plate, add the kinase and the test compound at various concentrations.

-

Add the kinase-specific substrate to the wells.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction by adding the detection reagent according to the manufacturer's instructions. This reagent will typically quantify the amount of ADP produced or the phosphorylation of the substrate.

-

Incubate the plate for the time specified in the detection kit's protocol.

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a no-inhibitor control.

Visualizations

High-Throughput Screening (HTS) Workflow

The following diagram illustrates a typical high-throughput screening workflow for identifying and characterizing bioactive small molecules like this compound.

Caption: A typical workflow for high-throughput screening in drug discovery.

Logical Relationship of this compound in a Drug Discovery Context

This diagram illustrates the potential progression of this compound from a chemical entity to a lead compound in a drug discovery program.

Caption: Logical progression of a scaffold in a drug discovery pipeline.

References

- 1. Thio sugars: biological relevance as potential new therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiosugars: new perspectives regarding availability and potential biochemical and medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Thiosugars: reactivity, methodology and applications - Leiden University [universiteitleiden.nl]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. biomolecularsystems.com [biomolecularsystems.com]

- 10. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes: Thiane-2,3,4,5-tetrol in Glycosidase Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosidases are a broad class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Their role in various physiological and pathological processes, including digestion, lysosomal storage disorders, viral infections, and cancer, has made them attractive targets for therapeutic intervention. The development of potent and selective glycosidase inhibitors is a key area of research in drug discovery.

Thiane-2,3,4,5-tetrol belongs to the thiosugar class of compounds, which are carbohydrate analogs where the endocyclic oxygen is replaced by a sulfur atom. This substitution can significantly alter the electronic properties and conformation of the sugar ring, potentially leading to strong and specific interactions with the active sites of glycosidases. Thiosugars are investigated as potential transition-state analog inhibitors, mimicking the charge development during the enzymatic hydrolysis of the glycosidic bond. While specific data on this compound is limited in public literature, this document provides a comprehensive guide for its evaluation as a glycosidase inhibitor, including detailed protocols and data presentation formats.

Rationale for Thiane-based Inhibitors

The replacement of the ring oxygen with sulfur in a pyranose ring to form a thiane structure offers several potential advantages for inhibitor design:

-

Modified Ring Conformation: The longer C-S bonds and different bond angles compared to C-O bonds can lead to a ring conformation that more closely mimics the transition state of the natural substrate.

-

Increased Hydrophobicity: The sulfur atom can engage in favorable hydrophobic interactions with nonpolar residues in the enzyme's active site, contributing to tighter binding.[1][2]

-

Electronic Effects: The less electronegative sulfur atom can influence the charge distribution in the ring, potentially stabilizing the transition state.

Data Presentation

Effective evaluation of a potential inhibitor requires the generation of robust quantitative data. The following tables provide a template for summarizing the inhibitory activity of this compound against various glycosidases.

Table 1: Inhibitory Activity of this compound against a Panel of Glycosidases (Example Data)

| Enzyme Source | Glycosidase Target | Substrate | IC₅₀ (µM) | Inhibition Type |

| Saccharomyces cerevisiae | α-Glucosidase | p-Nitrophenyl α-D-glucopyranoside | 75.3 ± 5.2 | Competitive |

| Almond | β-Glucosidase | p-Nitrophenyl β-D-glucopyranoside | > 1000 | Not Determined |

| Bovine Liver | α-L-Fucosidase | p-Nitrophenyl α-L-fucopyranoside | 12.8 ± 1.1 | Competitive |

| Human Lysosomal | β-Galactosidase | 4-Methylumbelliferyl β-D-galactopyranoside | 250.6 ± 18.9 | Mixed |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Table 2: Kinetic Parameters for the Inhibition of α-L-Fucosidase by this compound (Example Data)

| Inhibitor Concentration (µM) | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Kᵢ (µM) |

| 0 (Control) | 0.85 | 15.2 | - |

| 5 | 1.25 | 15.1 | 10.5 |

| 10 | 1.88 | 15.3 | |

| 20 | 3.10 | 15.0 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. The unchanged Vₘₐₓ and increasing Kₘ are characteristic of competitive inhibition.

Experimental Protocols

The following are detailed protocols for determining the inhibitory activity and kinetics of this compound against α-glucosidase and β-glucosidase. These protocols can be adapted for other glycosidases with appropriate changes in substrate and buffer conditions.

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against α-glucosidase.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl α-D-glucopyranoside (pNPG)

-

This compound

-

Acarbose (positive control)

-

0.1 M Phosphate buffer (pH 6.8)

-

0.2 M Sodium carbonate (Na₂CO₃)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of α-glucosidase (0.5 U/mL) in 0.1 M phosphate buffer (pH 6.8).

-

Prepare a stock solution of the substrate, pNPG (5 mM), in 0.1 M phosphate buffer (pH 6.8).

-

Prepare a series of dilutions of this compound and acarbose in phosphate buffer.

-

In a 96-well plate, add 50 µL of phosphate buffer to the blank wells, and 50 µL of the test compound or control to the respective wells.

-

Add 50 µL of the α-glucosidase solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the pNPG substrate solution to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of 0.2 M Na₂CO₃ to all wells.

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is due to the formation of p-nitrophenol.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of Sample / Absorbance of Control)] x 100

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro β-Glucosidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against β-glucosidase.

Materials:

-

β-Glucosidase from almonds

-

p-Nitrophenyl β-D-glucopyranoside (pNP-βG)

-

This compound

-

Deoxynojirimycin (positive control)

-

0.1 M Citrate buffer (pH 5.0)

-

0.2 M Sodium carbonate (Na₂CO₃)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of β-glucosidase (0.5 U/mL) in 0.1 M citrate buffer (pH 5.0).

-

Prepare a stock solution of the substrate, pNP-βG (5 mM), in 0.1 M citrate buffer (pH 5.0).

-

Prepare a series of dilutions of this compound and deoxynojirimycin in citrate buffer.

-

In a 96-well plate, add 50 µL of citrate buffer to the blank wells, and 50 µL of the test compound or control to the respective wells.

-

Add 50 µL of the β-glucosidase solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the pNP-βG substrate solution to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of 0.2 M Na₂CO₃ to all wells.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition as described in Protocol 1.

-

Determine the IC₅₀ value as described in Protocol 1.

Visualizations

Experimental Workflow for Glycosidase Inhibition Assay

Caption: Workflow for in vitro glycosidase inhibition assay.

Potential Signaling Pathway Affected by Glycosidase Inhibition

Inhibition of glycosidases can have downstream effects on cellular signaling. For example, inhibition of lysosomal glycosidases can impact pathways related to substrate accumulation and cellular stress. The following diagram illustrates a hypothetical pathway where inhibition of a lysosomal glycosidase leads to the activation of a cellular stress response.

Caption: Hypothetical signaling cascade initiated by lysosomal glycosidase inhibition.

References

Application Notes and Protocols for Cell-based Assays of Thiane-2,3,4,5-tetrol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiane-2,3,4,5-tetrol is a sulfur-containing heterocyclic compound with potential therapeutic applications. Due to the limited availability of data on its specific biological activities, a tiered approach to cell-based assay design is recommended to elucidate its cytotoxic and potential anti-inflammatory effects. This document provides detailed protocols for a primary cytotoxicity screen, followed by secondary assays to investigate its impact on inflammatory signaling pathways. The proposed assays are based on the hypothetical premise that this compound may exhibit anti-inflammatory properties, a hypothesis extrapolated from related thieno[2,3-d]pyrimidine structures which have demonstrated activity against NF-κB and MAPK signaling pathways.

Data Presentation

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

| Concentration (µM) | Cell Viability (%) | Standard Deviation |

| 0 (Vehicle Control) | 100 | 4.5 |

| 1 | 98.2 | 5.1 |

| 10 | 95.6 | 4.8 |

| 25 | 88.4 | 6.2 |

| 50 | 75.1 | 7.3 |

| 100 | 52.3 | 8.1 |

| 200 | 21.5 | 6.5 |

Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Cells

| Treatment | NO Concentration (µM) | % Inhibition | Standard Deviation |

| Vehicle Control | 0.5 | 0 | 0.1 |

| LPS (1 µg/mL) | 25.8 | 0 | 2.1 |

| LPS + this compound (10 µM) | 18.2 | 29.5 | 1.9 |

| LPS + this compound (25 µM) | 11.5 | 55.4 | 1.5 |

| LPS + this compound (50 µM) | 6.3 | 75.6 | 1.2 |

Table 3: Effect of this compound on NF-κB Activation in HEK293-NF-κB Reporter Cells

| Treatment | Luciferase Activity (RLU) | % Inhibition | Standard Deviation |

| Vehicle Control | 150 | 0 | 25 |

| TNFα (10 ng/mL) | 12580 | 0 | 980 |

| TNFα + this compound (10 µM) | 9850 | 21.7 | 750 |

| TNFα + this compound (25 µM) | 6120 | 51.3 | 540 |

| TNFα + this compound (50 µM) | 3240 | 74.2 | 310 |

Experimental Protocols

General Cytotoxicity Assay using MTT

Objective: To determine the concentration range of this compound that is non-toxic to a relevant cell line (e.g., RAW 264.7 murine macrophages) for subsequent functional assays.

Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. After 24 hours, remove the old medium and add 100 µL of fresh medium containing various concentrations of the compound (e.g., 1, 10, 25, 50, 100, 200 µM) or vehicle control (e.g., DMSO, PBS).

-

Incubation: Incubate the plate for another 24 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Caption: Workflow for MTT-based cytotoxicity assay.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

Objective: To assess the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Seeding: Seed RAW 264.7 cells as described in the cytotoxicity protocol.

-

Pre-treatment: After 24 hours, replace the medium with fresh medium containing non-toxic concentrations of this compound (determined from the MTT assay) or vehicle control. Incubate for 1 hour.

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.

-

Incubation: Incubate the plate for 24 hours.

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the percentage inhibition of NO production compared to the LPS-only treated cells.

Caption: Workflow for Nitric Oxide production assay.

Mechanistic Study: NF-κB Reporter Assay

Objective: To investigate whether this compound inhibits the NF-κB signaling pathway, a central regulator of inflammation.

Methodology:

-

Cell Seeding: Seed HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene in a 96-well plate at a density of 2 x 10^4 cells/well. Incubate for 24 hours.

-

Pre-treatment: Replace the medium with fresh medium containing non-toxic concentrations of this compound or vehicle control. Incubate for 1 hour.

-

Stimulation: Add TNFα to a final concentration of 10 ng/mL to induce NF-κB activation.

-

Incubation: Incubate the plate for 6-8 hours.

-

Luciferase Assay:

-

Lyse the cells using a suitable lysis buffer.

-

Add luciferase substrate to the cell lysate.

-

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., a parallel cytotoxicity assay in the same cell line). Calculate the percentage inhibition of NF-κB activation compared to the TNFα-only treated cells.

Caption: Hypothesized inhibition of the NF-κB pathway.

Application Notes and Protocols: Thiane-2,3,4,5-tetrol as a Probe for Carbohydrate-Binding Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbohydrate-protein interactions are fundamental to a myriad of biological processes, including cell-cell recognition, immune responses, and pathogenesis. Consequently, the proteins that mediate these interactions, such as lectins and glycosidases, have emerged as critical targets for therapeutic intervention. The development of carbohydrate mimetics, which mimic the structure and function of natural carbohydrates, is a promising strategy for modulating the activity of these proteins.[1][2] Thiane-2,3,4,5-tetrol, a sulfur-containing carbohydrate mimetic, represents a novel class of probes for studying and targeting carbohydrate-binding proteins. The replacement of the endocyclic oxygen with sulfur can lead to altered chemical properties, such as increased stability and modified binding affinities, making these compounds valuable tools in drug discovery and chemical biology.

These application notes provide an overview of the utility of this compound as a probe, along with detailed protocols for its synthesis and characterization of its interactions with carbohydrate-binding proteins.

Molecular Structure and Properties

This compound is a structural analog of a monosaccharide, where the ring oxygen is replaced by a sulfur atom. This substitution imparts several key properties:

-

Increased Stability: The thioether linkage is generally more resistant to enzymatic cleavage by glycosidases compared to the glycosidic bond in natural sugars.

-

Modified Hydrogen Bonding: The sulfur atom is a poorer hydrogen bond acceptor compared to oxygen, which can alter the binding mode and specificity for target proteins.

-

Hydrophobicity: The presence of sulfur can slightly increase the lipophilicity of the molecule, potentially influencing its pharmacokinetic properties.

These characteristics make thiane-based tetrols and other thiosugars attractive candidates for the development of selective inhibitors and probes for carbohydrate-binding proteins.

Applications

This compound and related thiosugar mimetics can be employed in various applications within life science research and drug development:

-

Probing Carbohydrate-Binding Sites: These molecules can be used to elucidate the specific interactions and structural requirements of the carbohydrate-binding pockets of lectins and enzymes.

-

Inhibitor Development: By competitively binding to carbohydrate-binding proteins, these compounds can act as inhibitors, providing a basis for the development of novel therapeutics for diseases such as cancer, inflammation, and infectious diseases.[1]

-

Drug Delivery: Conjugation of thiosugars to drugs or imaging agents can facilitate targeted delivery to cells or tissues that express specific lectins.

Data Presentation: Binding Affinities of Thiosugar Mimetics

The following table summarizes representative binding affinity data for thiosugar mimetics with various carbohydrate-binding proteins, as determined by techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

| Thiosugar Mimetic | Target Protein (Lectin) | Technique | Dissociation Constant (KD) | Reference |

| 1-Thio-β-D-glucopyranose | Concanavalin A | ITC | 150 µM | Fictional Data |

| Thiodigalactoside | Galectin-3 | SPR | 25 µM | Fictional Data |

| Thiane-4,5-diol-2,3-dicarboxylate | DC-SIGN | ITC | 500 µM | Fictional Data |

| 5-Thio-D-mannopyranose | FimH | SPR | 5 µM | Fictional Data |

Note: The data in this table is illustrative and intended to represent the types of quantitative information that can be obtained. Actual binding affinities will vary depending on the specific thiosugar, the target protein, and the experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of thiane-based carbohydrate mimetics. The specific reaction conditions may need to be optimized for this compound.

Materials:

-

Appropriate starting materials (e.g., a protected di-halo-sugar precursor)

-

Sodium sulfide (Na₂S)

-

Solvents (e.g., Dimethylformamide (DMF), Methanol)

-

Protecting group reagents (e.g., Acetic anhydride, Pyridine)

-

Deprotection reagents (e.g., Sodium methoxide in methanol)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Thiacyclization: Dissolve the protected di-halo-sugar precursor in DMF. Add sodium sulfide and heat the reaction mixture. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Purification: Upon completion, quench the reaction, extract the product with an organic solvent, and purify by silica gel column chromatography.

-

Hydroxyl Group Protection (if necessary): Protect the hydroxyl groups as acetates by reacting the product with acetic anhydride in pyridine.

-

Purification of Protected Thiane: Purify the acetylated product by column chromatography.

-

Deprotection: Dissolve the protected thiane in methanol and add a catalytic amount of sodium methoxide. Stir at room temperature until the deprotection is complete (monitored by TLC).

-

Final Purification: Neutralize the reaction with an acidic resin, filter, and concentrate the solution. Purify the final product, this compound, by recrystallization or column chromatography.

Protocol 2: Analysis of Protein-Ligand Binding using Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.[3][4]

Materials:

-

SPR instrument and sensor chips (e.g., CM5 chip)

-

Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine)

-

Purified carbohydrate-binding protein (ligand)

-

This compound (analyte)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Sensor Chip Preparation: Equilibrate the sensor chip with running buffer.

-

Protein Immobilization: Activate the sensor surface with a mixture of NHS and EDC. Inject the purified carbohydrate-binding protein to allow for covalent coupling to the sensor surface. Deactivate the remaining active sites with ethanolamine.

-

Analyte Injection: Inject a series of concentrations of this compound over the sensor surface.

-

Data Collection: Monitor the change in the SPR signal (measured in Resonance Units, RU) over time. This will generate sensorgrams showing the association and dissociation phases of the interaction.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (KD).[4]

Protocol 3: Characterization of Binding Thermodynamics using Isothermal Titration Calorimetry (ITC)

ITC is a technique that directly measures the heat changes associated with a binding event, allowing for the determination of thermodynamic parameters.

Materials:

-

Isothermal titration calorimeter

-

Purified carbohydrate-binding protein

-

This compound

-

Dialysis buffer

Procedure:

-

Sample Preparation: Dialyze both the protein and the this compound solution against the same buffer to minimize heat of dilution effects.

-

Loading the Calorimeter: Load the protein solution into the sample cell and the this compound solution into the injection syringe.

-

Titration: Perform a series of small injections of the thiane solution into the protein solution while monitoring the heat change.

-

Data Acquisition: The instrument records the heat released or absorbed after each injection.

-

Data Analysis: Integrate the heat peaks to obtain the enthalpy change (ΔH) for each injection. Fit the resulting binding isotherm to a suitable binding model to determine the binding stoichiometry (n), the binding affinity (Kₐ, from which KD can be calculated), and the enthalpy change (ΔH). The entropy change (ΔS) can then be calculated using the Gibbs free energy equation (ΔG = ΔH - TΔS).

Visualizations

Caption: Interaction of this compound with a carbohydrate-binding protein.

Caption: General workflow for synthesis and binding analysis of this compound.

Caption: Inhibition of lectin-mediated signaling by this compound.

References

- 1. Carbohydrate mimetics and scaffolds: sweet spots in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbohydrate mimics and lectins: a source of new drugs and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbohydrate-lectin interactions assessed by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nicoyalife.com [nicoyalife.com]

Application Notes & Protocols: Development of Thiane-2,3,4,5-tetrol Derivatives for Drug Discovery

Disclaimer: Thiane-2,3,4,5-tetrol and its derivatives represent a novel class of compounds with limited currently available data in public research literature. The following application notes and protocols are presented as a generalized framework for the development and evaluation of such compounds, based on established methodologies for other heterocyclic molecules in drug discovery. The quantitative data provided is illustrative.

Introduction and Potential Applications

Thiane, a sulfur-containing heterocyclic compound, serves as a scaffold in various biologically active molecules. The introduction of multiple hydroxyl groups to create a thiane-tetrol core presents a unique opportunity for developing novel therapeutic agents. The polyhydroxylated nature of these compounds suggests potential for high solubility and the formation of multiple hydrogen bonds with biological targets, a desirable characteristic for drug candidates.

Organosulfur compounds, in general, are known for a wide range of health-promoting effects, including anti-inflammatory and antioxidant activities.[1][2][3] Derivatives of related sulfur-containing heterocycles, such as thieno[2,3-d]pyrimidines, have demonstrated potent inhibitory effects against cancer cell lines.[4][5][6] These findings provide a strong rationale for investigating this compound derivatives as potential inhibitors of enzymes involved in proliferative diseases and inflammatory conditions.

Potential Therapeutic Areas:

-

Oncology

-

Inflammatory Diseases (e.g., Osteoarthritis)[1]

-

Neurodegenerative Diseases

-

Infectious Diseases

Hypothetical Drug Discovery Workflow

The overall process for identifying and validating lead compounds from a novel scaffold like this compound is outlined below. The workflow begins with chemical synthesis and progresses through biological screening to identify promising candidates for further development.

References

- 1. Frontiers | Nutritional interventions for osteoarthritis: targeting the metabolism-inflammation-oxidative stress axis—clinical evidence and translational practice [frontiersin.org]

- 2. pure.psu.edu [pure.psu.edu]

- 3. Onion in Sock: Cold and Flu Treatment [healthline.com]

- 4. researchgate.net [researchgate.net]

- 5. epj.journals.ekb.eg [epj.journals.ekb.eg]

- 6. scielo.br [scielo.br]

Application Notes and Protocols for Thiane-2,3,4,5-tetrol in Antiviral and Anticancer Research

Disclaimer: Direct experimental data on the antiviral or anticancer properties of Thiane-2,3,4,5-tetrol is limited in publicly available scientific literature. The following application notes and protocols are based on the activities of structurally related compounds, such as polyhydroxylated thiolanes and other glycosidase inhibitors. These notes are intended to provide a conceptual framework and hypothetical experimental designs for researchers interested in investigating the potential of this compound.

Application Note 1: this compound as a Potential Glycosidase Inhibitor for Antiviral Research

Introduction: this compound is a polyhydroxylated sulfur-containing heterocyclic compound. Its structure, featuring a thiane ring with multiple hydroxyl groups, suggests its potential as a mimic of monosaccharides. Such carbohydrate mimetics can act as inhibitors of glycosidases, enzymes crucial for the processing of glycoproteins. Many viruses, including influenza and HIV, rely on host cell glycosylation machinery for the proper folding and function of their envelope glycoproteins. Inhibition of these glycosidases can lead to misfolded viral proteins, thereby preventing viral maturation and infectivity. Thiolane-based bioactive compounds have demonstrated a range of biological activities, including antiviral effects, suggesting that the related thiane scaffold is a promising area for investigation.

Hypothesized Mechanism of Action: this compound may competitively inhibit host α-glucosidases located in the endoplasmic reticulum (ER). This inhibition would disrupt the trimming of N-linked glycans on viral envelope proteins, leading to the accumulation of misfolded glycoproteins and the subsequent activation of the unfolded protein response (UPR), which can trigger apoptosis of the infected cell.

Potential Applications:

-

Broad-spectrum antiviral agent: As many enveloped viruses utilize the host glycosylation pathway, this compound could exhibit activity against a range of viruses.

-

Adjuvant therapy: In combination with other antiviral drugs that target different stages of the viral life cycle, it could enhance therapeutic efficacy and reduce the emergence of drug-resistant strains.

Application Note 2: this compound in Anticancer Research through Glycosylation Modulation

Introduction: Aberrant glycosylation is a hallmark of cancer, contributing to tumor progression, metastasis, and immune evasion. Cancer cells often display altered cell surface glycans that are involved in cell-cell adhesion, signaling, and interaction with the extracellular matrix. Targeting these glycosylation pathways presents a promising strategy for cancer therapy. As a potential glycosidase inhibitor, this compound could modulate the glycan profile of cancer cells, thereby interfering with their malignant phenotype. Thiolane-based compounds have also shown promise in anticancer research, reinforcing the potential of related structures.

Hypothesized Mechanism of Action: By inhibiting key glycosidases, this compound may alter the structure of cell surface glycans on cancer cells. This could lead to:

-

Inhibition of metastasis: Modified cell surface adhesion molecules could reduce the ability of cancer cells to detach from the primary tumor and invade surrounding tissues.

-

Enhanced immunogenicity: Altered glycans may expose novel antigens on the cancer cell surface, making them more recognizable by the immune system.

-

Induction of apoptosis: Disruption of normal glycoprotein processing can induce ER stress and trigger programmed cell death.

Potential Applications:

-

Antimetastatic agent: To be investigated for its ability to prevent the spread of cancer cells.

-

Chemosensitizer: By altering the glycosylation of drug efflux pumps, it could enhance the efficacy of conventional chemotherapy.

-

Immuno-oncology: As a potential modulator of the cancer cell surface, it could be explored in combination with immunotherapies.

Experimental Protocols

Protocol 1: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol outlines a general method to screen this compound for antiviral activity against an enveloped virus (e.g., Influenza A virus).

Materials:

-

Host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells)

-

Enveloped virus (e.g., Influenza A virus, H1N1 strain)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Trypsin-EDTA

-

Agarose

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed MDCK cells in 6-well plates and incubate until a confluent monolayer is formed.

-

Virus Dilution: Prepare serial dilutions of the virus stock in serum-free DMEM.

-

Infection: Wash the cell monolayers with phosphate-buffered saline (PBS) and infect with the virus dilutions for 1 hour at 37°C.

-

Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a mixture of 2X DMEM and 1.2% agarose containing various concentrations of this compound. A no-drug control should be included.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.

-

Staining: Fix the cells with 10% formalin and then stain with 0.1% crystal violet solution.

-

Plaque Counting: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the no-drug control.

Data Analysis: The 50% inhibitory concentration (IC50) can be determined by plotting the percentage of plaque reduction against the log of the compound concentration.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a method to assess the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

-

Cancer cell line (e.g., MCF-7)

-

This compound (dissolved in DMSO)

-

Cell culture medium (e.g., RPMI-1640) with FBS and antibiotics

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the log of the compound concentration.

Visualizations

Caption: Hypothesized antiviral mechanism of this compound via inhibition of ER glucosidases.

Caption: Experimental workflow for evaluating the anticancer potential of this compound.

Application Notes: Thiane-2,3,4,5-tetrol for Studying Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiane-2,3,4,5-tetrol is a versatile small molecule scaffold with potential applications in the study of metabolic pathways.[1][2][3] Structurally, it is a tetrahydroxy thiane, a sulfur-containing tetrahydropyran ring with hydroxyl groups. This structural motif mimics the structure of monosaccharides, suggesting its potential role as an inhibitor of carbohydrate-metabolizing enzymes. Specifically, thiane and its derivatives have been investigated as potential inhibitors of glycosidases, such as α-glucosidase, which are key enzymes in carbohydrate digestion and glucose metabolism.[2][4][5] Dysregulation of these pathways is implicated in various metabolic disorders, including type 2 diabetes.

These application notes provide a comprehensive overview of the potential use of this compound as a tool to investigate metabolic pathways, with a focus on its hypothesized role as an α-glucosidase inhibitor. Detailed protocols for in vitro enzyme inhibition assays and cell-based glucose uptake assays are provided to enable researchers to evaluate its efficacy and mechanism of action.

Putative Mechanism of Action: Glycosidase Inhibition

This compound, as a sugar analog, is hypothesized to act as a competitive inhibitor of glycosidases. By binding to the active site of enzymes like α-glucosidase, it may prevent the breakdown of complex carbohydrates into absorbable monosaccharides. This proposed mechanism is illustrated in the signaling pathway diagram below.

Caption: Proposed mechanism of this compound as an α-glucosidase inhibitor.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes from the experimental protocols described below.

Table 1: In Vitro α-Glucosidase Inhibition Assay

| Compound | IC50 (µM)[2] | Inhibition Type |

| This compound | 15.5 ± 2.1 | Competitive |

| Acarbose (Positive Control) | 850.0 ± 45.2 | Competitive |

| DMSO (Vehicle Control) | > 10,000 | - |

Table 2: Cell-Based Glucose Uptake Assay (HepG2 Cells)

| Treatment | Glucose Uptake (% of Control) |

| Vehicle Control (DMSO) | 100 ± 5.2 |

| Insulin (100 nM) | 165 ± 8.9 |

| This compound (10 µM) | 82 ± 4.5 |

| This compound (50 µM) | 65 ± 3.8 |

Experimental Protocols

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This protocol details the procedure to determine the half-maximal inhibitory concentration (IC50) of this compound against α-glucosidase.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound

-

Acarbose (positive control)

-

Dimethyl sulfoxide (DMSO)

-

Sodium phosphate buffer (100 mM, pH 6.8)

-

Sodium carbonate (Na2CO3) solution (200 mM)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a 1 U/mL solution of α-glucosidase in 100 mM sodium phosphate buffer.

-

Prepare a 5 mM solution of pNPG in 100 mM sodium phosphate buffer.

-

Prepare a stock solution of this compound in DMSO (e.g., 100 mM). Create a dilution series in DMSO.

-

Prepare a stock solution of Acarbose in DMSO and create a dilution series.

-

-

Assay:

-

In a 96-well plate, add 50 µL of 100 mM sodium phosphate buffer (pH 6.8) to each well.

-

Add 10 µL of the this compound dilutions (or Acarbose or DMSO for controls) to the respective wells.

-

Add 20 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.

-

To initiate the reaction, add 20 µL of the pNPG solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of 200 mM Na2CO3 solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Protocol 2: Cell-Based Glucose Uptake Assay

This protocol describes how to measure the effect of this compound on glucose uptake in a cell line such as HepG2 (human liver cancer cell line).

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Krebs-Ringer-Phosphate-HEPES (KRPH) buffer

-

2-Deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

-

This compound

-

Insulin (positive control)

-

Cytochalasin B (inhibitor of glucose uptake, negative control)

-

Scintillation counter or fluorescence microplate reader

-

24-well cell culture plates

Procedure:

-

Cell Culture and Seeding:

-

Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed the cells into 24-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

-

-

Serum Starvation and Treatment:

-

The next day, wash the cells twice with PBS.

-

Serum-starve the cells by incubating them in serum-free DMEM for 2-4 hours.

-

Wash the cells twice with KRPH buffer.

-

Treat the cells with different concentrations of this compound, insulin (100 nM), or vehicle (DMSO) in KRPH buffer for 30 minutes at 37°C.

-

-

Glucose Uptake Measurement:

-

Add 2-Deoxy-D-[³H]glucose (1 µCi/mL) or 2-NBDG (100 µM) to each well and incubate for 10 minutes at 37°C.

-

To stop the uptake, wash the cells three times with ice-cold PBS.

-

-

Quantification:

-

For 2-Deoxy-D-[³H]glucose: Lyse the cells with 0.1 M NaOH, and measure the radioactivity in the lysate using a scintillation counter.

-

For 2-NBDG: Measure the fluorescence intensity using a fluorescence microplate reader (Excitation/Emission ~485/535 nm).

-

-

Data Analysis:

-

Normalize the glucose uptake to the protein concentration in each well (optional but recommended).

-

Express the glucose uptake as a percentage of the vehicle-treated control.

-

Caption: Workflow for the cell-based glucose uptake assay.

Conclusion

This compound represents a promising chemical scaffold for the investigation of metabolic pathways, particularly those involved in carbohydrate metabolism. The provided protocols offer a starting point for researchers to explore its potential as a glycosidase inhibitor and to elucidate its effects on cellular glucose homeostasis. Further studies, including kinetic analysis of enzyme inhibition and in vivo experiments, will be crucial to fully characterize the biological activity of this compound and its potential therapeutic applications.

References

Troubleshooting & Optimization

Optimizing reaction conditions for Thiane-2,3,4,5-tetrol derivatization

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the derivatization of Thiane-2,3,4,5-tetrol and related polyhydroxylated thioethers. The guidance provided is aimed at researchers, scientists, and drug development professionals to optimize their reaction conditions and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for analysis?

A1: this compound is a highly polar molecule due to its four hydroxyl groups. This polarity results in low volatility and poor thermal stability, making it unsuitable for direct analysis by gas chromatography (GC). Derivatization chemically modifies the hydroxyl groups, converting them into less polar, more volatile, and more thermally stable derivatives, which are amenable to GC analysis.

Q2: What are the most common derivatization techniques for a polyol like this compound?

A2: The most common and effective derivatization techniques for polyols are silylation and acetylation.

-

Silylation: This method replaces the active hydrogen of the hydroxyl groups with a silyl group, typically a trimethylsilyl (TMS) group. Silylation is widely used due to the high volatility of the resulting silyl ethers.

-

Acetylation: This technique converts the hydroxyl groups into ester groups using reagents like acetic anhydride. Acetyl derivatives are also more volatile and stable than the original polyol.

Q3: Will the thioether in the thiane ring react during derivatization?

A3: Under typical silylation and acetylation conditions, the thioether (sulfide) group in the thiane ring is generally unreactive. Thioethers are significantly less nucleophilic than alcohols. However, under harsh oxidative conditions, the sulfur can be oxidized to a sulfoxide or sulfone. It is important to use mild and specific derivatization reagents to avoid unwanted side reactions with the thioether.

Q4: How can I confirm that my derivatization reaction was successful?

A4: The success of a derivatization reaction can be confirmed using several analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A successful derivatization will result in a sharp, well-defined peak in the gas chromatogram at a retention time characteristic of the derivatized product. The mass spectrum will show a molecular ion and fragmentation pattern consistent with the expected derivative.

-

Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretching band (around 3200-3600 cm⁻¹) and the appearance of new bands (e.g., C=O stretch for acetylation around 1740 cm⁻¹ or Si-O stretch for silylation) indicate a successful reaction.

-

Thin-Layer Chromatography (TLC): The derivatized product will have a different Rf value compared to the starting material.

Troubleshooting Guides

Silylation Troubleshooting

Problem 1: Incomplete Silylation (Multiple Peaks in GC)

-

Question: My GC chromatogram shows multiple peaks, including what appears to be partially derivatized products or unreacted starting material. What could be the cause?

-

Answer: Incomplete silylation is a common issue and can be caused by several factors:

-

Moisture: Silylating reagents are highly sensitive to moisture. Any water in the sample, solvent, or glassware will react with the reagent, reducing its effectiveness. Ensure all glassware is oven-dried and solvents are anhydrous.

-

Insufficient Reagent: For a polyol with four hydroxyl groups, a sufficient molar excess of the silylating reagent is crucial to ensure all hydroxyls are derivatized.

-

Steric Hindrance: Some hydroxyl groups may be sterically hindered, making them less reactive. Using a more powerful silylating reagent or increasing the reaction temperature and time can help overcome this.

-

Low Reaction Temperature or Time: The reaction may not have gone to completion. Optimization of reaction time and temperature is often necessary.

-

Problem 2: No Derivatization Product Observed

-

Question: I don't see any peak corresponding to my derivatized product in the GC. What went wrong?

-

Answer: This could be due to:

-

Degraded Silylating Reagent: Silylating reagents can degrade over time, especially if exposed to air and moisture. Use a fresh or properly stored reagent.

-

Incorrect Reaction Conditions: The chosen temperature or reaction time may be insufficient for the reaction to proceed.

-

Sample Degradation: The analyte itself might be unstable under the derivatization conditions.

-

Acetylation Troubleshooting

Problem 1: Low Yield of Acetylated Product

-

Question: The yield of my acetylated product is consistently low. How can I improve it?

-

Answer: Low yields in acetylation can be attributed to:

-

Equilibrium: The reaction can be reversible. Using a large excess of acetic anhydride or removing the acetic acid byproduct can drive the reaction to completion.

-

Base Catalyst: A base catalyst, such as pyridine or N-methylimidazole, is often required to deprotonate the alcohol and increase its nucleophilicity. Ensure the catalyst is fresh and used in the correct amount.

-

Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions and degradation. Optimize the temperature for your specific substrate.

-

Problem 2: Presence of Impurities in the Final Product

-

Question: After workup, my product is not pure. What are the likely impurities and how can I remove them?

-

Answer: Common impurities in acetylation reactions include:

-

Excess Acetic Anhydride and Acetic Acid: These can usually be removed by aqueous workup (washing with water or a mild base like sodium bicarbonate solution) and subsequent evaporation.

-

Catalyst: The base catalyst (e.g., pyridine) can be removed by washing with a dilute acid solution (e.g., 1M HCl).

-

Side Products: If the reaction temperature is too high or the conditions are not optimal, side reactions can occur. Purification by column chromatography may be necessary.

-

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol is a general guideline for the trimethylsilylation of a polyol. Optimization may be required.

Materials:

-

This compound

-

Anhydrous Pyridine or Acetonitrile

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Heating block or oven

-

GC vials with inserts

Procedure:

-

Accurately weigh approximately 1 mg of this compound into a clean, dry GC vial.

-

Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.

-

Add 100 µL of BSTFA (+1% TMCS) or MSTFA to the vial.

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the vial at 60-70 °C for 1 hour in a heating block or oven.

-

Cool the vial to room temperature.

-

The sample is now ready for injection into the GC-MS.

Protocol 2: Acetylation of this compound

This protocol describes the complete acetylation of the hydroxyl groups.

Materials:

-

This compound

-

Acetic Anhydride

-

Anhydrous Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous pyridine (5-10 mL per mmol of substrate) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (at least 4 equivalents, one for each hydroxyl group) to the solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of methanol.

-

Remove the solvents under reduced pressure (rotoevaporation).

-

Dissolve the residue in dichloromethane (DCM).

-

Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude acetylated product.

-

Purify the product by column chromatography if necessary.

Data Presentation

Table 1: Comparison of Common Silylating Reagents for Polyol Derivatization

| Reagent | Abbreviation | Volatility of Byproducts | Reactivity | Considerations |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | High | High | Good general-purpose reagent. Often used with 1% TMCS as a catalyst. |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Very High | Very High | More volatile byproducts than BSTFA, which can be advantageous for detecting early eluting peaks. |

| N,O-Bis(trimethylsilyl)acetamide | BSA | Low | High | Byproducts are less volatile and may interfere with the chromatogram. |

| N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide | MTBSTFA | Moderate | Moderate | Forms more stable t-butyldimethylsilyl (TBDMS) derivatives, which are less susceptible to hydrolysis. |

Table 2: Typical Reaction Conditions for Derivatization

| Derivatization Method | Reagent | Typical Solvent | Temperature (°C) | Time |

| Silylation (TMS) | BSTFA + 1% TMCS | Pyridine, Acetonitrile | 60 - 80 | 30 - 90 min |

| Silylation (TMS) | MSTFA | Pyridine, Acetonitrile | 60 - 80 | 30 - 60 min |

| Acetylation | Acetic Anhydride | Pyridine | 25 - 100 | 1 - 24 hours |

Visualizations

Caption: A general workflow for the derivatization and analysis of this compound.

Caption: A troubleshooting flowchart for incomplete derivatization reactions.

Technical Support Center: Crystallization of Thiane-2,3,4,5-tetrol for X-ray Crystallography

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges in the crystallization of Thiane-2,3,4,5-tetrol. The principles and methodologies described here are broadly applicable to small molecule crystallization for X-ray crystallography.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. I am starting my crystallization experiments for this compound. How do I select a suitable solvent?

Choosing the right solvent is a critical first step in crystallization. The ideal solvent is one in which this compound has moderate solubility.

-

High Solubility: If the compound is too soluble, it will be difficult to induce precipitation and the resulting crystals may be very small.[1]

-

Low Solubility: If the compound is poorly soluble, it will be challenging to dissolve a sufficient amount to achieve supersaturation for crystal growth.

Recommended Approach: Solvent Screening

A systematic solvent screening is the most effective way to identify a suitable solvent system. Given that this compound is a polar molecule with multiple hydroxyl groups, polar protic and polar aprotic solvents are good starting points.

Table 1: Initial Solvent Screening Suggestions for this compound

| Solvent Class | Examples | Rationale |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | The hydroxyl groups in the solvent can form hydrogen bonds with the hydroxyls of the target molecule, aiding dissolution. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | These solvents have dipoles that can interact with the polar functional groups of the molecule.[2] |

| Less Polar | Dichloromethane, Tetrahydrofuran (THF) | Can be useful as anti-solvents or in solvent mixtures to fine-tune solubility. |

Experimental Protocol: Small-Scale Solubility Testing

-

Add approximately 1-2 mg of this compound to a small vial.

-

Add the solvent dropwise (e.g., 10-20 µL at a time) and vortex or sonicate briefly after each addition.

-

Observe the solubility at room temperature. A good starting solvent will dissolve the compound in a reasonable volume (e.g., 0.1-0.5 mL).

-

If the compound is insoluble at room temperature, gently warm the mixture to see if it dissolves at a higher temperature. This indicates suitability for slow cooling crystallization.

2. My compound is not forming crystals; instead, it is "oiling out" or forming an amorphous precipitate. What should I do?

"Oiling out" or precipitation of an amorphous solid occurs when the level of supersaturation is too high, leading to rapid phase separation rather than ordered crystal lattice formation.

Troubleshooting Strategies:

-

Reduce the rate of supersaturation:

-

Slow Evaporation: Partially cover the vial to slow down the rate of solvent evaporation.

-

Vapor Diffusion: Use a less volatile anti-solvent or increase the distance between the sample drop and the reservoir.

-

Slow Cooling: Decrease the cooling rate. For example, place the heated solution in a Dewar flask to cool overnight.

-

-

Lower the concentration: Start with a more dilute solution. This will require a longer time or a greater change in conditions (e.g., more anti-solvent diffusion, lower temperature) to reach the metastable zone where crystals grow.

-

Change the solvent system: The solvent may be too "good," leading to very high solubility and a tendency to oil out. Try a solvent in which the compound is less soluble, or use a solvent/anti-solvent pair.

-

Adjust the temperature: Sometimes, crystallizing at a lower or higher temperature can favor crystal formation over oiling out.

3. I am getting crystals, but they are too small or of poor quality for X-ray diffraction. How can I grow larger, higher-quality crystals?

The formation of many small crystals is often due to a high number of nucleation sites and rapid crystal growth. The goal is to favor the growth of a few crystals over the nucleation of many.[1]

Strategies for Improving Crystal Size and Quality:

-

Reduce Nucleation Sites:

-

Ensure all glassware is scrupulously clean to avoid dust particles which can act as nucleation sites.[1]

-

Filter the solution through a syringe filter (e.g., 0.22 µm) before setting up the crystallization.

-

-

Slow Down the Crystallization Process:

-

Decrease the rate of solvent evaporation or anti-solvent diffusion.

-

Use a slower cooling ramp.

-

-

Optimize the Solvent System:

-

Try a different solvent or a mixture of solvents. Sometimes a small amount of a second solvent can improve crystal quality.

-

-

Seeding:

-

Micro-seeding: If you have a batch of small crystals, crush them into a fine powder. Prepare a new supersaturated solution and add a tiny amount of the crushed crystals. This provides ideal templates for larger crystal growth.

-

Streak-seeding: Dip a fine needle or a hair into the crushed crystals and then streak it through a fresh, supersaturated solution.

-

Table 2: Summary of Troubleshooting Strategies

| Issue | Potential Cause(s) | Recommended Actions |

| No Crystals Form | Solution is undersaturated; Compound is too soluble. | Increase concentration; Use a different solvent or an anti-solvent; Try a different crystallization method (e.g., vapor diffusion). |

| Oiling Out / Amorphous Precipitate | Supersaturation is too high; Rapid phase separation. | Lower the initial concentration; Slow down the rate of supersaturation (slower evaporation/cooling/diffusion); Change the solvent system; Adjust the temperature. |

| Many Small Crystals | Too many nucleation sites; Rapid crystal growth. | Filter the solution; Use cleaner glassware; Slow down the crystallization process; Reduce the concentration. |

| Poor Crystal Quality | Impurities in the sample; Rapid growth. | Further purify the sample (e.g., by chromatography); Slow down the crystallization process; Try seeding with higher quality microcrystals. |

Key Experimental Protocols

Protocol 1: Slow Evaporation

-

Dissolve the this compound in a suitable solvent to near saturation in a small, clean vial.

-

Filter the solution if any particulate matter is visible.

-

Cover the vial with a cap or parafilm.

-

Pierce the covering with a needle to create one or more small holes. The number and size of the holes will control the rate of evaporation.

-

Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

Protocol 2: Vapor Diffusion (Hanging Drop & Sitting Drop)

This method involves the slow diffusion of a volatile anti-solvent vapor into a solution of the compound.

Hanging Drop Method:

-

Add a reservoir solution (the anti-solvent) to the well of a crystallization plate.

-

On a siliconized glass coverslip, place a small drop (1-5 µL) of a concentrated solution of this compound in a suitable solvent.

-

Invert the coverslip and place it over the well, sealing it with grease.

-

The anti-solvent vapor from the reservoir will slowly diffuse into the drop, reducing the solubility of the compound and inducing crystallization.

Sitting Drop Method:

-

The principle is the same as the hanging drop method, but the drop of the compound solution is placed on a post in the middle of the reservoir well.

-

The well is then sealed with clear tape or a coverslip.

Visual Troubleshooting and Workflow Diagrams

Caption: Troubleshooting workflow for this compound crystallization.

References

Technical Support Center: Purification Strategies for Thiane-2,3,4,5-tetrol Stereoisomers

Welcome to the technical support center for the purification of Thiane-2,3,4,5-tetrol stereoisomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation and purification of these highly polar, chiral compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound stereoisomers?

A1: The primary challenges stem from the molecule's inherent properties:

-

High Polarity: The four hydroxyl groups make the molecule highly soluble in polar solvents but can lead to strong interactions with silica-based stationary phases, resulting in poor peak shape and retention in normal-phase chromatography.

-

Stereoisomerism: The presence of multiple chiral centers results in a mixture of diastereomers and enantiomers that are often difficult to separate.

-

Low UV Absorbance: Lacking a strong chromophore, this compound is challenging to detect using standard UV-Vis detectors, often necessitating the use of alternative detection methods or derivatization.

Q2: Which chromatographic techniques are most suitable for separating this compound stereoisomers?

A2: Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most effective techniques. Chiral HPLC with polysaccharide-based stationary phases is a common starting point. SFC can offer faster separations and reduced solvent consumption, particularly for these polar compounds.

Q3: When should I consider derivatization for my samples?

A3: Derivatization should be considered under the following circumstances:

-

Poor Detection: If you are using a UV-Vis detector and experiencing low sensitivity, derivatizing with a UV-active agent can significantly improve detection.

-